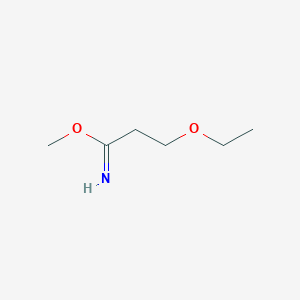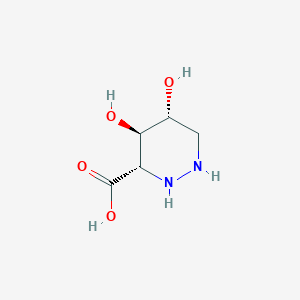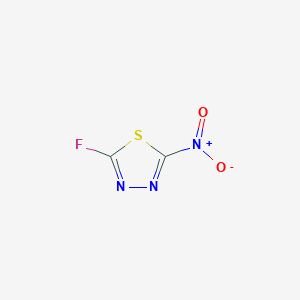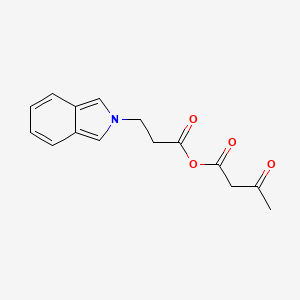
1,2,4-Triazolo(4,3-b)pyridazine, 3,8-dimethyl-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolo(4,3-b)pyridazine, 3,8-dimethyl-6-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the broader class of triazolopyridazines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(4,3-b)pyridazine, 3,8-dimethyl-6-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with pyridazine precursors in the presence of catalysts or under microwave irradiation . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(4,3-b)pyridazine, 3,8-dimethyl-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the triazolopyridazine scaffold .
Scientific Research Applications
1,2,4-Triazolo(4,3-b)pyridazine, 3,8-dimethyl-6-phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazine, 3,8-dimethyl-6-phenyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(3,4-b)pyridazine: Another triazolopyridazine derivative with similar biological activities.
1,2,4-Triazolo(5,1-b)pyridazine: Known for its potential as an anticancer agent.
1,2,4-Triazolo(1,5-c)pyridazine: Investigated for its antimicrobial properties.
Uniqueness
1,2,4-Triazolo(4,3-b)pyridazine, 3,8-dimethyl-6-phenyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its 3,8-dimethyl-6-phenyl- substitution enhances its stability and interaction with biological targets, making it a promising candidate for further research and development .
Properties
CAS No. |
32723-50-5 |
|---|---|
Molecular Formula |
C13H12N4 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
3,8-dimethyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C13H12N4/c1-9-8-12(11-6-4-3-5-7-11)16-17-10(2)14-15-13(9)17/h3-8H,1-2H3 |
InChI Key |
OPEPMWGAFUNWLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN2C1=NN=C2C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1h-Pyrano[3,4-d]pyrimidine](/img/structure/B13111894.png)

![3,8-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-ol](/img/structure/B13111912.png)
![8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13111932.png)
![Tert-Butyl 7-((6-Hydroxyhexyl)Carbamoyl)-1,2-Dihydropyrrolo[3,2-E]Indole-3(6H)-Carboxylate](/img/structure/B13111937.png)


![3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13111959.png)
